

3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3,5-dinitrobenzohydrazide**, a versatile molecule with significant applications in analytical chemistry and notable potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and its critical role as a derivatization agent for the analysis of carbonyl compounds. Furthermore, it explores the biological activities of its derivatives, particularly their promise as antitubercular agents, and elucidates the proposed mechanism of action.

Core Concepts and Applications

3,5-Dinitrobenzohydrazide is a hydrazine derivative of 3,5-dinitrobenzoic acid. Its chemical structure, characterized by a hydrazide functional group (-CONHNH₂) and two nitro groups on the aromatic ring, underpins its primary applications. The hydrazide moiety serves as a reactive nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone derivatives. The nitro groups, being strongly electron-withdrawing, enhance the reactivity of the hydrazide and provide a chromophore, facilitating the detection of the resulting hydrazones by UV-Vis spectroscopy.

The primary application of **3,5-dinitrobenzohydrazide** lies in the derivatization of carbonyl compounds for their detection and quantification, particularly in complex matrices. This is crucial in various fields, including environmental analysis, food science, and biomedical

research, where carbonyl compounds are often present at low concentrations and may lack a suitable chromophore for easy detection.

In the realm of drug development, derivatives of **3,5-dinitrobenzohydrazide**, specifically 3,5-dinitrobenzoylhydrazones, have demonstrated significant potential as antitubercular agents. Research has shown that these compounds exhibit potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **3,5-Dinitrobenzohydrazide** and its parent compound, 3,5-Dinitrobenzoic acid, is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.

Property	3,5-Dinitrobenzohydrazide	3,5-Dinitrobenzoic Acid
CAS Number	2900-63-2[1][2]	99-34-3[3]
Molecular Formula	C ₇ H ₆ N ₄ O ₅ [1][2]	C ₇ H ₄ N ₂ O ₆ [4]
Molecular Weight	226.15 g/mol [1][2]	212.12 g/mol [4]
Melting Point	Not available	204-206 °C[3]
Appearance	Not available	White to pale yellow crystalline solid[3]
Solubility	Not available	Soluble in alcohol and glacial acetic acid; slightly soluble in water[3]
¹ H NMR	Not available	Not available
¹³ C NMR	Not available	Not available

Synthesis of 3,5-Dinitrobenzohydrazide

The synthesis of **3,5-dinitrobenzohydrazide** is typically achieved through a two-step process starting from benzoic acid. The first step involves the nitration of benzoic acid to form 3,5-

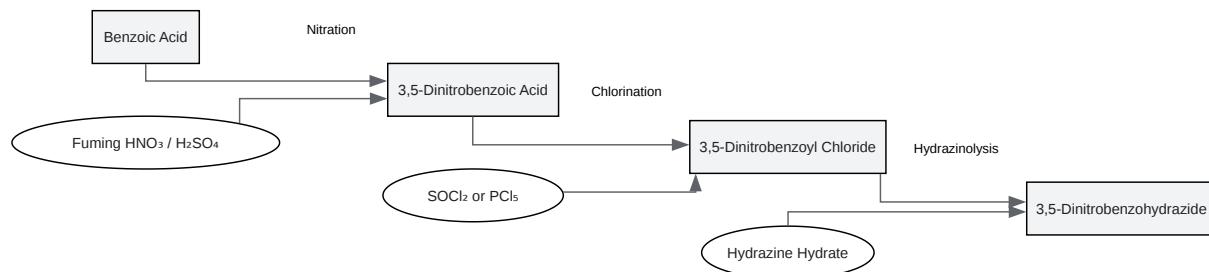
dinitrobenzoic acid, which is then converted to the corresponding acyl chloride and subsequently reacted with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

Reaction: Benzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.

Protocol:

- To a suitable reaction vessel, add concentrated sulfuric acid.
- Slowly add benzoic acid while stirring and maintaining the temperature between 25-30°C.
- Cool the mixture to 5-10°C.
- Slowly add fuming nitric acid over a period of 90-120 minutes, ensuring the temperature does not exceed 45°C.
- After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.
- The reaction mixture is then cooled and poured into ice water to precipitate the 3,5-dinitrobenzoic acid.
- The crude product is collected by filtration, washed with water until free of acid, and can be further purified by recrystallization from 50% ethanol.


Step 2: Synthesis of 3,5-Dinitrobenzohydrazide

Reaction: 3,5-Dinitrobenzoic acid is first converted to 3,5-dinitrobenzoyl chloride, which then reacts with hydrazine to yield **3,5-dinitrobenzohydrazide**.

Protocol:

- 3,5-Dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5), to form 3,5-dinitrobenzoyl chloride. This reaction is typically performed in an inert solvent under reflux.

- The resulting 3,5-dinitrobenzoyl chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent, such as ethanol or tetrahydrofuran, at a low temperature (e.g., 0-5°C).
- The reaction mixture is stirred for a specified period, allowing for the formation of **3,5-dinitrobenzohydrazide** as a precipitate.
- The product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials and byproducts, and then dried.

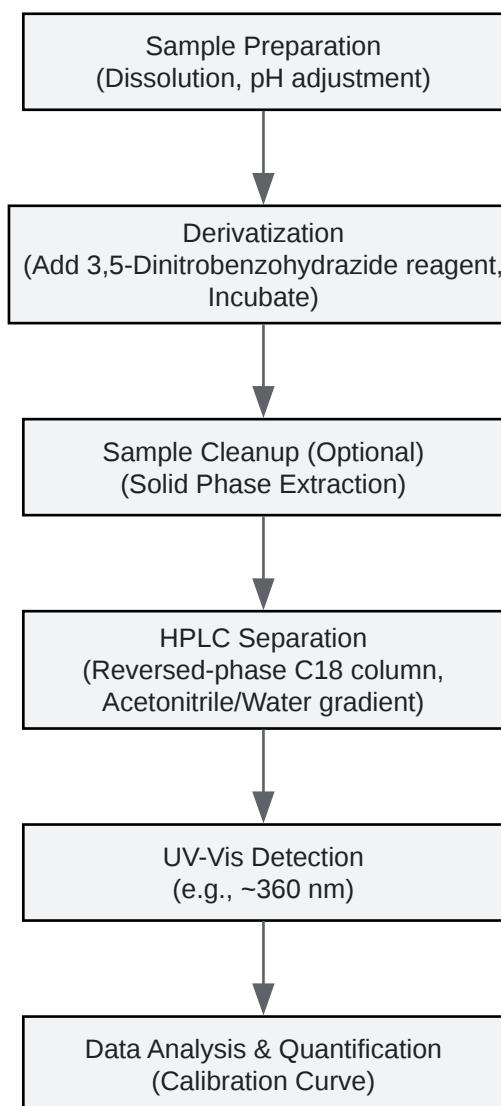
[Click to download full resolution via product page](#)

Synthesis of **3,5-Dinitrobenzohydrazide**.

Experimental Protocols

Derivatization of Carbonyl Compounds for HPLC Analysis

This protocol is adapted from established methods for the derivatization of carbonyl compounds using hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH), which is structurally and functionally analogous to **3,5-dinitrobenzohydrazide**.


Materials:

- **3,5-Dinitrobenzohydrazide** (DNPH) derivatizing reagent: A solution of **3,5-dinitrobenzohydrazide** in a suitable solvent (e.g., acetonitrile) acidified with a strong acid like sulfuric acid or phosphoric acid.
- Sample containing carbonyl compounds (e.g., aldehydes, ketones).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
- HPLC system with a UV-Vis detector.
- Reversed-phase HPLC column (e.g., C18).

Procedure:

- **Sample Preparation:** The sample containing the carbonyl compounds is dissolved in a suitable solvent. For aqueous samples, the pH may need to be adjusted to be acidic (pH 2-3) to facilitate the reaction.
- **Derivatization:** An excess of the **3,5-dinitrobenzohydrazide** derivatizing reagent is added to the sample solution. The mixture is then incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
- **Sample Cleanup (if necessary):** For complex matrices, the derivatized sample may be passed through an SPE cartridge to remove interferences. The cartridge is first conditioned with an appropriate solvent, the sample is loaded, and then the hydrazone derivatives are eluted with a suitable solvent like acetonitrile.
- **HPLC Analysis:** The derivatized sample (or the eluate from the SPE cartridge) is injected into the HPLC system. The 3,5-dinitrophenylhydrazone derivatives are separated on a reversed-phase column using a mobile phase gradient, typically consisting of acetonitrile and water.

- **Detection:** The separated hydrazones are detected by a UV-Vis detector at a wavelength where the derivatives exhibit maximum absorbance (typically around 360 nm for DNPH derivatives).
- **Quantification:** The concentration of each carbonyl compound is determined by comparing the peak area of its corresponding hydrazone derivative to a calibration curve prepared using standards of known concentrations.

[Click to download full resolution via product page](#)

Workflow for Carbonyl Analysis.

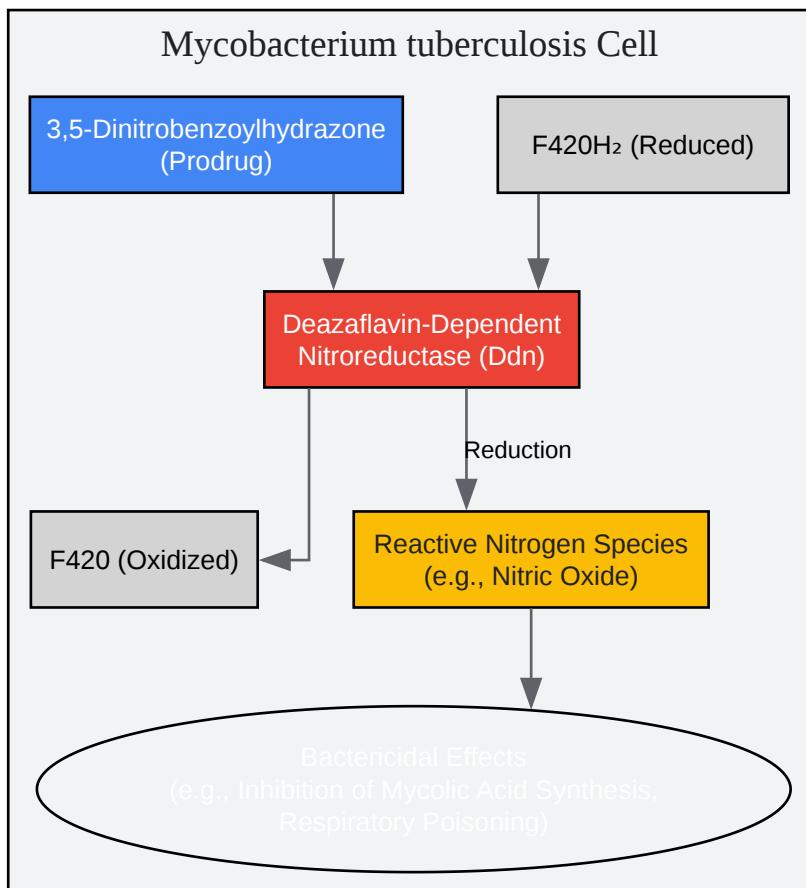
Biological Activity and Mechanism of Action

Derivatives of **3,5-dinitrobenzohydrazide** have emerged as a promising class of compounds in the development of new antitubercular drugs.

Antitubercular Activity

Several studies have reported that 3,5-dinitrobenzoylhydrazone derivatives exhibit potent in vitro activity against *Mycobacterium tuberculosis*, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[\[5\]](#) Notably, this activity is often retained against multidrug-resistant strains of *M. tuberculosis*.[\[5\]](#)

The following table summarizes the antitubercular activity of selected 3,5-dinitrobenzoylhydrazone derivatives.


Compound	Target Strain	MIC (µg/mL)	Reference
Derivative 1	<i>M. tuberculosis</i> H37Rv	0.24 - 7.8	[5]
Derivative 2	Multidrug-resistant <i>M. tuberculosis</i>	Activity maintained	[5]

Mechanism of Action: The Deazaflavin-Dependent Nitroreductase (Ddn) Pathway

The antitubercular activity of many nitroaromatic compounds, likely including **3,5-dinitrobenzohydrazide** derivatives, is dependent on their activation by a specific mycobacterial enzyme. This mechanism involves a prodrug activation strategy, where the relatively non-toxic nitroaromatic compound is converted into a toxic species within the mycobacterial cell.

The key enzyme in this pathway is the deazaflavin-dependent nitroreductase (Ddn).[\[1\]](#)[\[6\]](#)[\[7\]](#) This enzyme utilizes the reduced form of the cofactor F420 (F420H₂) to reduce the nitro group of the prodrug.[\[5\]](#)[\[7\]](#) This reduction process generates reactive nitrogen species, such as nitric oxide (NO).[\[8\]](#)[\[9\]](#) These reactive species are highly toxic to the bacterium and are believed to exert their bactericidal effect through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning.[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

This specific activation pathway within *Mycobacterium tuberculosis* contributes to the selective toxicity of these compounds against the bacterium with potentially lower toxicity to mammalian cells, which lack this specific enzyme system.

[Click to download full resolution via product page](#)

Proposed Mechanism of Antitubercular Action.

Conclusion

3,5-Dinitrobenzohydrazide is a valuable chemical entity with well-established applications in analytical chemistry and burgeoning potential in medicinal chemistry. Its utility as a derivatizing agent for carbonyl compounds is a cornerstone technique for researchers in diverse scientific disciplines. Furthermore, the potent antitubercular activity of its derivatives highlights a promising avenue for the development of novel therapeutics to combat tuberculosis. The elucidation of the deazaflavin-dependent nitroreductase activation pathway provides a rational basis for the design and optimization of new nitroaromatic drug candidates. This guide serves

as a foundational resource for scientists and researchers working with or interested in the multifaceted applications of **3,5-dinitrobenzohydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of Ddn, the deazaflavin-dependent nitroreductase from *Mycobacterium tuberculosis* involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 4. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Predicting nitroimidazole antibiotic resistance mutations in *Mycobacterium tuberculosis* with protein engineering | PLOS Pathogens [journals.plos.org]
- 6. uniprot.org [uniprot.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of 5-Nitrothiophenes against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- To cite this document: BenchChem. [3,5-Dinitrobenzohydrazide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182385#3-5-dinitrobenzohydrazide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com